molecular formula C16H20N4O3S2 B12210922 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide

Cat. No.: B12210922
M. Wt: 380.5 g/mol
InChI Key: YHJYRGAKNBBUGA-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with an ethyl group at the 5-position, linked to a pyrrolidine-2-carboxamide moiety modified by a 4-methylphenyl sulfonyl group.

Properties

Molecular Formula

C16H20N4O3S2

Molecular Weight

380.5 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C16H20N4O3S2/c1-3-14-18-19-16(24-14)17-15(21)13-5-4-10-20(13)25(22,23)12-8-6-11(2)7-9-12/h6-9,13H,3-5,10H2,1-2H3,(H,17,19,21)

InChI Key

YHJYRGAKNBBUGA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound is characterized by the following structural formula:

C12H14N4O4S2\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{4}\text{S}_{2}

This structure includes a thiadiazole ring, which is known for its diverse biological activities.

Anticancer Properties

Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. The compound has been shown to possess notable anticancer activity through several mechanisms:

  • Cytotoxicity Against Cancer Cell Lines :
    • Studies indicate that compounds with similar structures to this compound exhibit IC50 values ranging from 0.794 µM to 23.6 µM against different cancer types including breast (T47D), lung (A549), and colon (HCT15) cancers .
  • Mechanisms of Action :
    • The anticancer activity is primarily attributed to the inhibition of cell proliferation and induction of apoptosis. The presence of the thiadiazole ring enhances interaction with cellular targets involved in cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is highly influenced by their structural components. Key findings include:

  • Substituents on the Thiadiazole Ring : Variations in substituents at the C-5 position significantly affect the potency against specific cancer cell lines. For instance, compounds with electron-withdrawing groups tend to exhibit enhanced activity .
Compound Cell Line IC50 (µM)
Compound ASK-MEL-24.27
Compound BHCT150.794
Compound CT47D9

Case Studies

Several studies have documented the effects of similar compounds:

  • Study by Alam et al. (2011) : This study synthesized various 5-phenyl derivatives and evaluated their anticancer effects using MTT assays across multiple human cancer cell lines. Results showed significant growth inhibition in lung and skin cancers .
  • Review on Thiadiazole Derivatives (2020) : This comprehensive review highlighted the broad spectrum of biological activities associated with thiadiazole derivatives, emphasizing their potential as anticancer agents due to their ability to induce apoptosis and inhibit proliferation in various cancer types .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with analogs:

Compound Name Core Heterocycle Key Substituents Functional Groups Biological Activity/Use Reference
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide (Target) 1,3,4-thiadiazole 5-ethyl; 4-methylphenyl sulfonyl Carboxamide, sulfonyl Not explicitly reported
Tebuthiuron (N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N’-dimethylurea) 1,3,4-thiadiazole 5-tert-butyl Urea Herbicide
N-(4-methylphenyl)-N’-(1-methyl-1-phenylethyl)urea (Daimuron) None 4-methylphenyl; 1-methyl-1-phenylethyl Urea Herbicide
2-(4-pyridinyl)thiazole-5-carboxamide derivatives Thiazole 4-pyridinyl; variable amides Carboxamide Anticancer (statistical significance reported)
N-5-tetrazolyl-N′-arylurea derivatives (e.g., 2h, 2j, 2m) Tetrazole Aryl groups (e.g., p-methoxy, p-bromo) Urea Plant growth regulation
Key Observations:
  • Heterocycle Influence: The 1,3,4-thiadiazole in the target compound and tebuthiuron confers metabolic stability and resistance to hydrolysis compared to thiazole or tetrazole cores .
  • Substituent Effects :

    • The 5-ethyl group on the target compound’s thiadiazole may offer intermediate lipophilicity compared to tebuthiuron’s bulkier tert-butyl group, balancing solubility and membrane permeability .
    • The 4-methylphenyl sulfonyl group introduces steric hindrance and polar interactions absent in simpler arylurea analogs .
  • Functional Group Comparison :

    • Carboxamide vs. Urea: Carboxamides (target compound, thiazole derivatives) generally exhibit higher hydrolytic stability than ureas (tebuthiuron, daimuron), which may translate to longer in vivo half-lives .
    • Sulfonyl Group: Unique to the target compound, this group may enhance binding to sulfonamide-sensitive targets, such as carbonic anhydrases or tyrosine kinases, though this requires experimental validation.

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